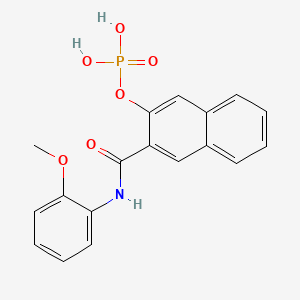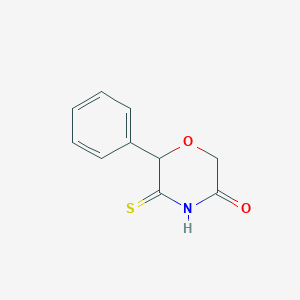
Ácido 4,5-dicloro-1H-indol-2-carboxílico
Descripción general
Descripción
4,5-Dichloro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, characterized by the presence of a carboxylic acid group at the second position and chlorine atoms at the fourth and fifth positions of the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Aplicaciones Científicas De Investigación
Inhibidor de la integrasa del VIH-1
Se han descubierto derivados del ácido indol-2-carboxílico, que incluyen el “Ácido 4,5-dicloro-1H-indol-2-carboxílico”, como nuevos inhibidores de la transferencia de hebras de la integrasa del VIH-1 . La integrasa del VIH-1 juega un papel clave en el ciclo de vida viral, y estos inhibidores pueden afectar eficazmente la replicación viral . El núcleo de indol y el grupo carboxilo C2 de estos compuestos quelatan los dos iones Mg2+ dentro del sitio activo de la integrasa .
Desarrollo de fármacos antivirales
Debido a la alta variabilidad del VIH-1, las cepas resistentes a los fármacos emergieron rápidamente durante el uso clínico de agentes antivirales . El ácido indol-2-carboxílico, incluido el “this compound”, es un andamiaje prometedor para el desarrollo de inhibidores de la integrasa . Esto podría conducir al desarrollo de nuevos fármacos antivirales que puedan superar la resistencia de los fármacos actuales .
Síntesis de dibromofakelina y análogos
“this compound” se puede utilizar como reactivo para la síntesis total de (±)-dibromofakelina y sus análogos . La dibromofakelina es un producto natural marino con actividad anticancerígena potencial.
Síntesis de alcaloide pirrolizidínico
Este compuesto también se puede utilizar como reactivo para la síntesis del alcaloide pirrolizidínico (±)-trachelanthamidina . Los alcaloides pirrolizidínicos tienen una amplia gama de actividades biológicas, incluidos efectos antitumorales, antivirales y antiinflamatorios.
Preparación de análogos de renieramicina G
“this compound” se puede utilizar para la preparación estereoselectiva de análogos de renieramicina G . La renieramicina G es un producto natural marino con actividad citotóxica contra las células cancerosas.
Mecanismo De Acción
Target of Action
The primary target of 4,5-dichloro-1H-indole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the viral life cycle . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
4,5-dichloro-1H-indole-2-carboxylic acid interacts with its target by inhibiting the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of integrase . This interaction disrupts the enzyme’s function, thereby inhibiting the replication of the virus.
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral life cycle, preventing the integration of the viral genome into the host cell’s DNA . This action affects the downstream effects of viral replication and spread. Indole derivatives, including 4,5-dichloro-1H-indole-2-carboxylic acid, have also been associated with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The primary result of the action of 4,5-dichloro-1H-indole-2-carboxylic acid is the inhibition of HIV-1 integrase, leading to a disruption in the viral life cycle and a decrease in viral replication . This can lead to a reduction in viral load and potentially slow the progression of HIV infection.
Análisis Bioquímico
Biochemical Properties
4,5-dichloro-1H-indole-2-carboxylic Acid exhibits several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .
Cellular Effects
The application of 4,5-dichloro-1H-indole-2-carboxylic Acid has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of 4,5-dichloro-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Propiedades
IUPAC Name |
4,5-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMAOBOTFAMOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394326 | |
| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231295-84-4 | |
| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Triethoxysilyl)propyl]-1H-imidazole](/img/structure/B1608684.png)












